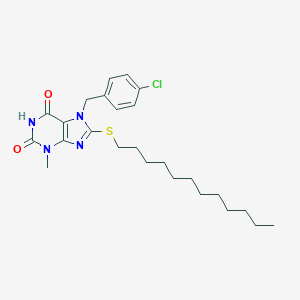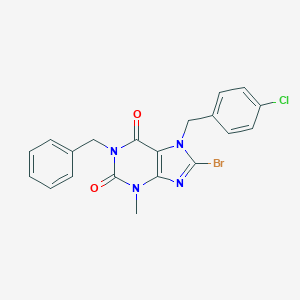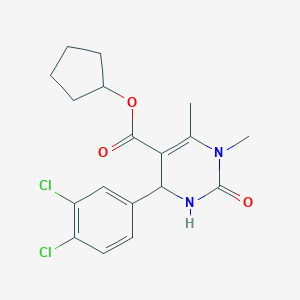![molecular formula C21H17ClN2O2 B404599 N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide](/img/structure/B404599.png)
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide is an organic compound with the molecular formula C21H17ClN2O2 It is characterized by the presence of a chloroaniline group, a carbonyl group, and a methylbenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide typically involves the reaction of 3-chloroaniline with 3-isocyanatobenzoyl chloride, followed by the addition of 2-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-{3-[(3-bromoanilino)carbonyl]phenyl}-2-methylbenzamide
- N-{3-[(3-fluoroanilino)carbonyl]phenyl}-2-methylbenzamide
- N-{3-[(3-iodoanilino)carbonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with molecular targets. The chloro group can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs with different halogen substitutions.
属性
分子式 |
C21H17ClN2O2 |
|---|---|
分子量 |
364.8g/mol |
IUPAC 名称 |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-6-2-3-11-19(14)21(26)24-17-9-4-7-15(12-17)20(25)23-18-10-5-8-16(22)13-18/h2-13H,1H3,(H,23,25)(H,24,26) |
InChI 键 |
KLFCJJLWYHSHGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5-chloro-2-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404517.png)
![(5,7-Diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B404518.png)
![Ethyl 2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B404519.png)
![N-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404521.png)
![5,7-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404523.png)
![N-(4-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404524.png)
![N-(5-methyl-1,2-oxazol-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404526.png)

![N-(4-chloro-2-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404530.png)
![8-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404532.png)

![8-[(2-Hydroxy-1H-indol-3-yl)diazenyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione](/img/structure/B404534.png)
![4-(2-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B404537.png)

